![molecular formula C14H13Cl2N3O2 B4768050 N,N-bis(2-cyanoethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4768050.png)
N,N-bis(2-cyanoethyl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N,N-bis(2-cyanoethyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first synthesized in the 1950s and has been widely used in agriculture since the 1960s. In recent years, dicamba has gained attention due to its potential to drift and cause damage to non-target crops, leading to legal disputes and regulatory actions.
Mechanism of Action
Dicamba works by mimicking the plant hormone auxin, causing uncontrolled growth and eventual death of susceptible plants. It is selective to broadleaf weeds and has little to no effect on grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to affect various physiological processes in plants, including cell division, elongation, and differentiation. It also affects the transport of auxin, leading to abnormal growth patterns and eventual death of susceptible plants.
Advantages and Limitations for Lab Experiments
Dicamba is a widely used herbicide with a well-established mode of action, making it a useful tool for studying plant growth and development. However, its potential to drift and cause damage to non-target crops can be a limitation in field experiments.
Future Directions
1. Development of dicamba formulations with reduced drift potential.
2. Investigation of dicamba resistance in weeds and development of alternative herbicides.
3. Studies on the impact of dicamba on soil microbial communities.
4. Investigation of the potential for dicamba to affect human health and the environment.
5. Development of dicamba-tolerant crops to minimize damage to non-target plants.
Scientific Research Applications
Dicamba has been extensively studied for its efficacy in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. Research has focused on optimizing application rates and timing to minimize drift and maximize weed control. Additionally, studies have investigated the impact of dicamba on non-target plants, insects, and wildlife.
properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-11-3-4-13(12(16)9-11)21-10-14(20)19(7-1-5-17)8-2-6-18/h3-4,9H,1-2,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVKDDDUJIWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N(CCC#N)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-cyanoethyl)-2-(2,4-dichlorophenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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